2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-2-18-21-16-4-3-14(9-17(16)25-18)19(23)20-15-5-7-22(11-15)10-13-6-8-24-12-13/h3-4,6,8-9,12,15H,2,5,7,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSZAFRNJAIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole core followed by the introduction of ethyl and thiophene moieties. The synthetic pathway often employs reagents such as isocyanates and amines under controlled conditions to yield high-purity products.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226 and MDA-MB-231. The most effective derivatives showed IC50 values ranging from 0.24 to 0.92 µM, highlighting their potential as anticancer agents .
The mechanism of action for benzothiazole derivatives often involves the activation of procaspase-3, a critical component in apoptotic pathways. The compound's structure facilitates interactions with cellular targets that can lead to apoptosis in cancer cells. Structure-activity relationship studies suggest that specific functional groups on the benzothiazole scaffold significantly influence biological activity .
Case Studies
- Cytotoxicity Assay : In a study evaluating various benzothiazole derivatives, compound 18e was noted for its strong anticancer activity with an EC50 value of 0.31 µM against procaspase-3. This indicates a promising avenue for further development in cancer therapeutics .
- Antioxidant Activity : Another investigation into related compounds found that certain benzothiazole derivatives exhibited notable antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the benzothiazole core and substituents such as thiophene can enhance biological activity. For example:
- Substituents on the thiophene ring : Alterations can affect binding affinity to target proteins.
- Positioning of functional groups : The placement of electron-withdrawing or donating groups can modulate the compound's reactivity and biological efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| Compound 18e | 0.31 | Procaspase-3 | Anticancer |
| Compound A | 0.24 | Various Cancer Lines | Anticancer |
| Compound B | 0.92 | Antioxidant Enzymes | Antioxidant |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. The structural features of 2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide contribute to its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is noteworthy. Research has demonstrated that thiazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound may be effective in treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of benzothiazole derivatives is well-documented. Studies have shown that the incorporation of thiophene moieties enhances the radical scavenging capacity of these compounds, thereby protecting cells from oxidative stress . This property is particularly beneficial in developing therapeutic agents for neurodegenerative diseases where oxidative damage is a key factor.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic processes. For example, research on thiazolidinone derivatives indicates their capability to inhibit enzymes like α-glucosidase and lipase, which are targets for managing diabetes and obesity .
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring enhances charge mobility, making it suitable for use in semiconducting materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
Benzothiazole derivatives are well-documented for their pharmacological versatility. Key analogs include:
However, ethyl groups may improve metabolic stability due to increased lipophilicity. 6-Nitro analogs: Substitution of the carboxamide with a nitro group (-NO₂) often enhances electrophilicity but reduces solubility and bioavailability.
Thiophene-containing analogs :
- Compounds with thiophen-2-ylmethyl substitutions (vs. thiophen-3-ylmethyl here) exhibit altered π-π stacking interactions due to positional isomerism. Thiophen-3-yl groups may better mimic aromatic residues in enzyme active sites.
Pyrrolidine-Substituted Compounds
The pyrrolidine ring introduces conformational rigidity and basicity. Comparisons include:
- 1-Benzylpyrrolidin-3-yl analogs : Replacement of the thiophen-3-ylmethyl group with a benzyl moiety enhances aromatic surface area but may increase off-target binding to serotonin receptors.
Pharmacokinetic and Physicochemical Properties
- Solubility : The carboxamide group improves aqueous solubility relative to ester or ether-linked analogs.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data generated via programs like SHELXL (refinement) and SIR97 (direct methods). For example:
- SHELXL refines disorder models for flexible groups (e.g., the pyrrolidine-thiophene side chain), aiding in conformational analysis.
- SIR97 ’s automated direct methods streamline the solution of complex structures with heteroatoms (e.g., sulfur in benzothiazole and thiophene).
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Characterization Techniques | Reference |
|---|---|---|---|---|
| 1 | HOBt, DMF, N-methyl morpholine, 0°C | 60–70% | ¹H NMR, IR | |
| 2 | POCl₃/DMF, 60–65°C, NaHCO₃ neutralization | 70% | X-ray crystallography |
Basic: Which spectroscopic and structural methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), benzothiazole (δ 7.2–8.3 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm). Compare with analogs in .
- X-ray crystallography : Resolve the stereochemistry of the pyrrolidinyl-thiophene moiety using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- IR spectroscopy : Confirm carboxamide C=O stretches (~1650 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can researchers address low yields in the carboxamide coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
- Temperature control : Conduct reactions at 0°C to stabilize intermediates, as seen in thienopyrimidine-hydroxamic acid syntheses .
- Catalyst screening : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of HOBt for bulky substrates .
Example Data Contradiction :
In , yields for benzothiazole-thiazolidinone hybrids varied from 37% to 70% depending on substituent bulkiness, highlighting steric effects .
Advanced: How to confirm the stereochemistry of the pyrrolidinyl-thiophene moiety?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and refine using SHELXL. resolved two independent molecules in the asymmetric unit with precise dihedral angles for planar groups .
- NOESY NMR : Detect spatial proximity between thiophene methylene protons (δ ~4.0 ppm) and pyrrolidine β-protons to infer conformation .
Advanced: What computational methods predict the bioactivity of this benzothiazole derivative?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like HIV-1 protease (benzothiazoles show inhibition per ) .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antifungal or antitumor activity using Gaussian09 .
Key Finding : notes benzothiazole derivatives exhibit HIV-1 protease inhibition (IC₅₀ ~0.5 µM), suggesting prioritized targets for this compound .
Advanced: How to resolve conflicting bioactivity data across assays?
Methodological Answer:
- Standardized assays : Reproduce results under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Dose-response curves : Validate IC₅₀ values in triplicate, as discrepancies in arose from inconsistent assay endpoints (e.g., fluorescence vs. absorbance) .
- Off-target screening : Use proteome-wide profiling to identify nonspecific binding, which may explain antitumor vs. antiviral activity contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
